molecular formula C12H16OS B13547257 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol

1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol

Katalognummer: B13547257
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: KMNOSNFZFKVRBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-(methylthio)phenyl substituent

Vorbereitungsmethoden

The synthesis of 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethan-1-ol group. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropyl ring and subsequent functionalization.

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

    Addition: The cyclopropyl group can participate in addition reactions, opening the ring to form more stable products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism by which 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol include:

    1-(4-Methoxyphenyl)ethan-1-one: Features a methoxy group instead of a methylthio group, affecting its reactivity and applications.

    1-Cyclopropylethanone: Lacks the phenyl and methylthio substituents, resulting in different chemical properties and uses.

    1-(4-(Methylthio)phenyl)ethan-1-one: Similar structure but without the cyclopropyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the cyclopropyl ring and the 3-(methylthio)phenyl substituent, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

1-[1-(3-methylsulfanylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H16OS/c1-9(13)12(6-7-12)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3

InChI-Schlüssel

KMNOSNFZFKVRBA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CC1)C2=CC(=CC=C2)SC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.